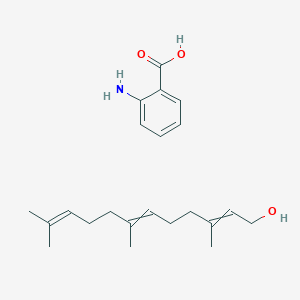
2-Aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol is a compound that combines the properties of two distinct chemical entities: 2-Aminobenzoic acid and 3,7,11-trimethyldodeca-2,6,10-trien-1-ol The former is an aromatic amine and carboxylic acid, while the latter is a terpenoid alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzoic acid typically involves the nitration of benzoic acid followed by reduction.
Industrial Production Methods
Industrial production of 2-Aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid. Farnesol can be produced through the extraction from essential oils or via chemical synthesis involving the use of isoprene derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Farnesol can undergo oxidation to form farnesal and farnesoic acid.
Reduction: 2-Aminobenzoic acid can be reduced to form 2-aminobenzyl alcohol.
Substitution: Both compounds can participate in substitution reactions, such as the formation of esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions
Major Products
Oxidation: Farnesal, farnesoic acid.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Esters and amides of 2-Aminobenzoic acid and farnesol
Scientific Research Applications
2-Aminobenzoic acid and farnesol have diverse applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Farnesol has been studied for its role in cell signaling and as a quorum-sensing molecule in bacteria.
Medicine: 2-Aminobenzoic acid derivatives are used in pharmaceuticals, while farnesol has potential as an antimicrobial and anti-inflammatory agent
Mechanism of Action
Molecular Targets and Pathways
2-Aminobenzoic acid: Acts as an intermediate in the synthesis of various drugs, influencing pathways related to inflammation and pain.
Farnesol: Interacts with cell membranes and proteins, affecting cell signaling pathways and exhibiting antimicrobial properties
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Similar to other aminobenzoic acids like 4-aminobenzoic acid.
Farnesol: Similar to other terpenoid alcohols like geraniol and nerol
Uniqueness
2-Aminobenzoic acid: Unique due to its specific position of the amino group, affecting its reactivity and applications.
Farnesol: Unique due to its specific structure, which allows it to participate in a wide range of biological activities
Properties
CAS No. |
390744-90-8 |
|---|---|
Molecular Formula |
C22H33NO3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-aminobenzoic acid;3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H26O.C7H7NO2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;8-6-4-2-1-3-5(6)7(9)10/h7,9,11,16H,5-6,8,10,12H2,1-4H3;1-4H,8H2,(H,9,10) |
InChI Key |
BLWUPLSWVNYBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















